REACTION_CXSMILES
|
[NH2:1][CH:2]([CH3:10])[CH2:3][CH2:4][CH2:5][C:6]([CH3:9])([OH:8])[CH3:7].[CH2:11]1[CH2:17][S:14](=[O:16])(=[O:15])[O:13][CH2:12]1>C(#N)C>[OH:8][C:6]([CH3:9])([CH3:7])[CH2:5][CH2:4][CH2:3][CH:2]([NH:1][CH2:12][CH2:11][CH2:17][S:14]([OH:16])(=[O:15])=[O:13])[CH3:10]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
NC(CCCC(C)(O)C)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1COS(=O)(=O)C1
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solid material was filtered
|
Type
|
WASH
|
Details
|
washed with acetonitrile (2×20 mL)
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in 20% MeOH (75 mL)
|
Type
|
ADDITION
|
Details
|
Dowex Marathon C ion exchange resin (strongly acidic) was added to the solution
|
Type
|
STIRRING
|
Details
|
The suspension was stirred for 15 minutes before the resin
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the solid material was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CCCC(C)NCCCS(=O)(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.08 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |